1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
Description
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is an organosulfur compound characterized by a thiocyanate (-SCN) group attached to an ethyl backbone substituted with a cyano (-CN) group and a 3-nitrophenyl moiety. The structural formula is inferred as C${10}$H${7}$N${3}$O${2}$S, combining functionalities that confer reactivity in synthetic chemistry.
Properties
IUPAC Name |
[1-cyano-2-(3-nitrophenyl)ethyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-2-1-3-9(4-8)13(14)15/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNSPAPXZEASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C#N)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385290 | |
| Record name | 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5155-68-0 | |
| Record name | 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate typically involves the reaction of 3-nitrobenzyl cyanide with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Cyano-2-(3-aminophenyl)ethyl thiocyanate.
Scientific Research Applications
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The presence of the cyano and nitrophenyl groups contributes to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their functional groups are compared below:
Key Observations :
- The cyano group in the target compound distinguishes it from the oxo group in 2-(3-nitrophenyl)-2-oxoethyl thiocyanate, altering electronic properties (e.g., stronger electron-withdrawing effect) .
Physical Properties
Melting points and synthetic yields of selected compounds:
Analysis :
Reactivity and Spectral Data
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
- In 3-(4-nitrophenyl)... 15c , aromatic protons resonate at δ 6.85–8.16 ppm , comparable to the nitro-aromatic environment in the target compound.
- The cyano group’s adjacent CH$_2$ in the target compound would likely appear as a triplet near δ 3.5–4.0 ppm (unreported in evidence).
Critical Analysis of Contradictions and Gaps
- Safety Data: While 1-(2-Amino-6-nitrophenyl)ethanone is classified as low hazard, the target compound’s toxicity remains unstudied.
- Structural Ambiguities: The exact position of substituents (e.g., cyano vs.
Biological Activity
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties, and presents relevant case studies and comparative analyses.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group, a nitrophenyl moiety, and a thiocyanate functional group. The structural formula can be represented as follows:
This unique combination of functional groups suggests a diverse range of interactions with biological targets.
The biological activity of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate is believed to stem from its ability to interact with various molecular targets. The cyano group can participate in hydrogen bonding, while the nitrophenyl group may enhance the compound's binding affinity through electronic effects. Additionally, the thiocyanate moiety can influence the compound's reactivity and solubility, affecting its bioavailability.
Anticancer Activity
Preliminary studies indicate that 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate exhibits significant anticancer properties. For instance:
- In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
- In vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor growth and increased survival rates compared to untreated controls. Notably, a study involving Ehrlich ascites carcinoma (EAC) cells showed a significant decrease in tumor volume post-treatment.
Antimicrobial Activity
The antimicrobial potential of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate has been explored in several studies:
- Bacterial Activity : The compound exhibits moderate to high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, it was found to have comparable efficacy to standard antibiotics such as imipenem.
- Fungal Activity : It also demonstrates antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to conventional antifungal agents.
Antioxidant Properties
The antioxidant activity of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate has been evaluated through various assays:
- DPPH Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
- Cellular Studies : In cellular models, it was found to reduce oxidative stress markers, suggesting protective effects against oxidative damage.
Comparative Analysis
To provide context for its biological activity, a comparative analysis with structurally similar compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate | Cyano, nitrophenyl, thiocyanate | High anticancer and antimicrobial activity |
| 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate | Cyano, nitrophenyl (para position), thiocyanate | Moderate anticancer activity |
| 1-Cyano-2-(3-chlorophenyl)ethyl thiocyanate | Cyano, chlorophenyl, thiocyanate | Reduced antimicrobial activity |
This table illustrates how variations in substituents can significantly impact biological properties.
Case Studies
- Anticancer Efficacy : A study conducted on mice bearing EAC tumors reported that administration of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate resulted in a notable decrease in tumor size and weight. Histological analysis indicated increased apoptosis rates in tumor tissues.
- Antimicrobial Screening : In an investigation of various allylic thiocyanates, 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate was highlighted for its potent activity against MRSA strains. The study emphasized its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
